2-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine;hydrochloride
Description
2-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine hydrochloride is a nitrogen-containing heterocyclic compound characterized by a fused triazolo-pyrazine core.
Properties
IUPAC Name |
2-bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN4.ClH/c6-5-8-4-3-7-1-2-10(4)9-5;/h7H,1-3H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVHPQNARKJWMQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NC(=N2)Br)CN1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-A]pyrazine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chloropyrazine with hydrazine hydrate in ethanol, followed by bromination . The reaction conditions often involve heating to specific temperatures and maintaining pH levels to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The scalability of the synthesis is crucial for its application in various fields .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-A]pyrazine hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate, ethanol, and various brominating agents. The reactions are typically carried out under controlled temperatures and pH conditions to ensure high yield and purity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while cyclization reactions can produce more complex heterocyclic compounds .
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of approximately 203.04 g/mol. Its IUPAC name is 2-bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine. The structure features a triazole ring fused with a pyrazine moiety, which contributes to its biological activity and reactivity.
Antidiabetic Agents
One of the notable applications of 2-bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine; hydrochloride is as an intermediate in the synthesis of antidiabetic drugs. It is involved in the production of compounds that inhibit dipeptidyl peptidase-4 (DPP-4), an enzyme linked to glucose metabolism. For instance, it plays a crucial role in synthesizing sitagliptin phosphate, a well-known DPP-4 inhibitor used for managing type 2 diabetes mellitus .
Anticancer Research
Research has shown that derivatives of compounds similar to 2-bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine exhibit antiproliferative properties against various cancer cell lines. Studies have assessed the biological activity of these compounds against human colon cancer cell lines (HCT-116 and HT-29), indicating their potential as anticancer agents . The mechanism often involves the modulation of pathways related to cell proliferation and apoptosis.
Antimicrobial Properties
The compound has also been evaluated for its antibacterial properties. Novel series derived from this compound have been synthesized and tested for their efficacy against various bacterial strains. The results indicate promising antibacterial activity which could be explored further for therapeutic applications .
Synthesis and Industrial Relevance
The synthesis of 2-bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine; hydrochloride is characterized by relatively straightforward synthetic routes that utilize readily available starting materials. This simplicity makes it favorable for industrial production. The synthesis typically involves reactions that yield high-purity products with minimal by-products .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-A]pyrazine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Variations
The triazolo[1,5-a]pyrazine scaffold is highly versatile, with substitutions at positions 2, 3, 6, and 8 influencing both physicochemical properties and bioactivity. Below is a comparative analysis of key derivatives:
Table 1: Structural Features of Selected Triazolo-Pyrazine Derivatives
Table 2: Anticancer Activity of Triazolo-Pyrazine Derivatives
Physicochemical Properties
- Solubility : Tetrahydro-pyrazine derivatives (e.g., 2-methyl and 2-tert-butyl analogs) exhibit improved aqueous solubility compared to fully aromatic systems due to reduced planarity .
- Lipophilicity : The tert-butyl group in increases logP, favoring blood-brain barrier penetration, whereas bromine introduces polarity .
Biological Activity
2-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine; hydrochloride (CAS No. 2226621-64-1) is a compound that has garnered attention due to its potential biological activities. This article reviews the biological properties of this compound, including its synthesis, antibacterial activity, and other relevant pharmacological effects.
- Molecular Formula : CHBrClN
- Molecular Weight : 239.5 g/mol
- CAS Number : 2226621-64-1
Synthesis
The synthesis of 2-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine involves various methods that typically include the reaction of appropriate precursors under controlled conditions to yield the desired product with high purity levels.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of triazole derivatives. For instance, a study demonstrated that compounds similar to 2-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some derivatives were reported as follows:
| Compound | MIC (μg/mL) | Bacterial Strain |
|---|---|---|
| 2e | 16 | E. coli |
| 2e | 32 | S. aureus |
These results indicate that certain derivatives can be comparable to established antibiotics like ampicillin .
Antioxidant Activity
In addition to antibacterial effects, triazole compounds have been investigated for their antioxidant properties. A related study assessed the antioxidant activity of thieno[2,3-c]pyrazole compounds and found that they could mitigate oxidative stress in biological systems . This suggests that 2-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine may also possess potential antioxidant capabilities.
Case Studies
- Antibacterial Efficacy : In vitro studies showed that derivatives of triazolo compounds demonstrated moderate to excellent antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The structure–activity relationship (SAR) analysis indicated that modifications on the triazole ring significantly influenced antibacterial potency .
- Antioxidant Assessment : Research involving erythrocyte alterations in fish exposed to toxic substances revealed that certain triazole derivatives could protect against oxidative damage by stabilizing cell membranes and reducing cellular malformations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
